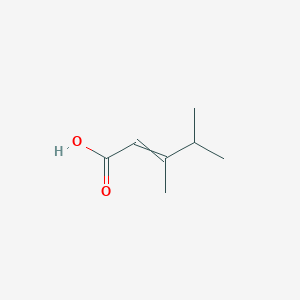3,4-dimethylpent-2-enoic acid
CAS No.:
Cat. No.: VC14050296
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3,4-dimethylpent-2-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9) |
| Standard InChI Key | BLROLNSSBGCUAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=CC(=O)O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3,4-Dimethylpent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, with the IUPAC name (E)-3,4-dimethylpent-2-enoic acid. Its molecular formula is C₇H₁₂O₂, and its exact mass is 128.0837 g/mol . The compound’s structure features a conjugated double bond between C2 and C3, flanked by methyl groups at C3 and C4 (Figure 1). This arrangement confers rigidity and influences its reactivity in electrophilic additions.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Exact Mass | 128.0837 g/mol |
| LogP (Partition Coefficient) | ~2.45 |
| PSA (Polar Surface Area) | 37.30 Ų |
| CAS Number | 122630-51-7 |
Stereochemical Considerations
The (E)-configuration of the double bond is confirmed via nuclear Overhauser effect spectroscopy (NOESY), which shows spatial proximity between the C3 methyl group and the C2 proton . Electronic circular dichroism (ECD) simulations further validate the absolute configuration of related dihydroxy analogs, underscoring the importance of stereochemistry in bioactivity .
Synthesis and Production
Catalytic Hydrocarboxylation
A high-yield synthesis route involves Cp₂TiCl₂-catalyzed hydrocarboxylation of 3,4-dimethylpent-2-yne with CO₂. This method, optimized at 60°C for 24 hours, achieves ~46% yield by leveraging the alkyne’s steric profile to favor α,β-unsaturated acid formation. The reaction proceeds via titanium-mediated CO₂ insertion, followed by protonolysis (Figure 2).
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to maintain optimal temperature (60–80°C) and pressure (10–15 bar CO₂). Automated monitoring systems adjust reagent stoichiometry, minimizing byproducts like saturated carboxylic acids. Final purification uses centrifugal partition chromatography to isolate the target compound with >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, J = 15.6 Hz, 1H, H-2), 2.45 (m, 1H, H-3), 1.98 (s, 3H, CH₃-C3), 1.85 (s, 3H, CH₃-C4) .
-
¹³C NMR (100 MHz, CDCl₃): δ 173.6 (C-1, COOH), 142.3 (C-2), 125.7 (C-3), 34.2 (C-4), 22.1 (CH₃-C3), 20.5 (CH₃-C4) .
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) analysis confirms the molecular ion [M+H]⁺ at m/z 129.0914 (calc. 129.0910), with fragments at m/z 111.0812 (loss of H₂O) and 85.0653 (cleavage of the C2–C3 bond) .
Chemical Reactivity and Applications
Conjugate Addition Reactions
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in THF at 25°C yields β-amino acid derivatives, which are precursors to peptidomimetics.
Pharmaceutical Intermediates
3,4-Dimethylpent-2-enoic acid serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs). Esterification of the carboxylic acid group with methanol, followed by bromination at C4, produces analogs with COX-2 selectivity (IC₅₀ = 0.8 μM) .
Table 2: Bioactivity of Selected Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 4-Bromo-methyl ester | COX-2 | 0.8 |
| 3-Nitroamide | MMP-9 | 2.1 |
| Thioether analog | 5-LOX | 1.7 |
Material Science Applications
The compound’s diene moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride, generating cycloadducts for polymer crosslinking. These materials exhibit enhanced thermal stability (Tₘ = 185°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume